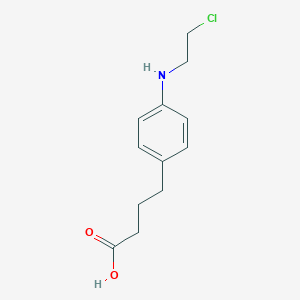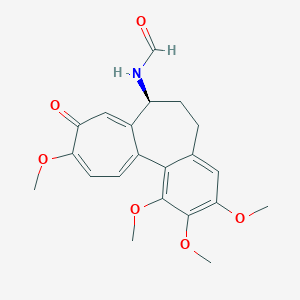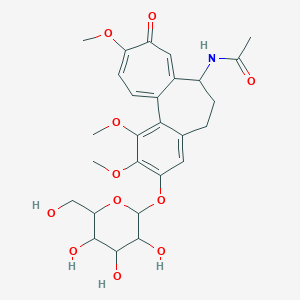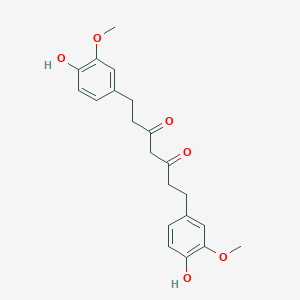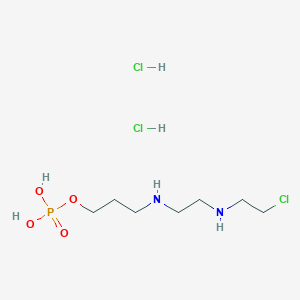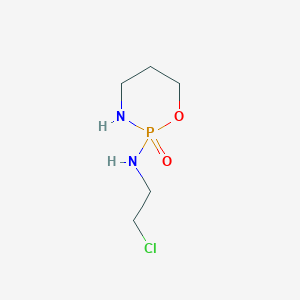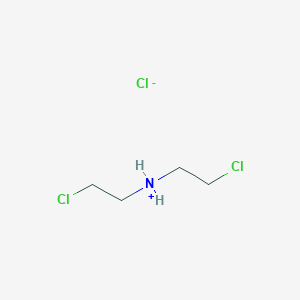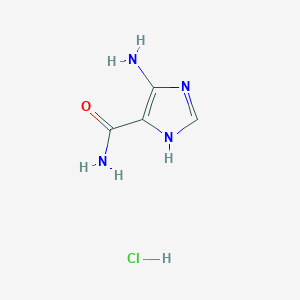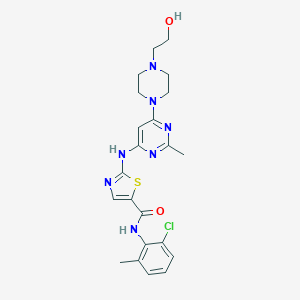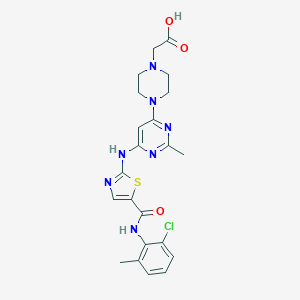
4-Bromo-2-fluoro-N-methylbenzamide
Vue d'ensemble
Description
4-Bromo-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has an average mass of 232.050 Da and a monoisotopic mass of 230.969498 Da . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-N-methylbenzamide consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-N-methylbenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 150.2±3.0 cm3 .Applications De Recherche Scientifique
Application 1: Synthesis of MDV 3100
- Summary of the Application : 4-Bromo-2-fluoro-N-methylbenzamide is used as an intermediate in the synthesis of MDV 3100 . MDV 3100 is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
- Results or Outcomes : The outcome of using 4-Bromo-2-fluoro-N-methylbenzamide in the synthesis of MDV 3100 is the production of an androgen-receptor antagonist. This compound has important applications in the treatment of diseases like prostate cancer where androgens play a key role .
Application 2: Phosphodiesterase Inhibition
- Summary of the Application : N-Methylbenzamide, a compound structurally similar to 4-Bromo-2-fluoro-N-methylbenzamide, is known to be a potent inhibitor of PDE10A (phosphodiesterase) . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond, which is found in many substances within the body, including DNA and RNA. Inhibiting these enzymes can have various effects, depending on the specific type of phosphodiesterase being inhibited.
- Results or Outcomes : The outcome of using N-Methylbenzamide as a phosphodiesterase inhibitor would be the prevention of the breakdown of the phosphodiester bond. This could have various effects, depending on the specific type of phosphodiesterase being inhibited .
Application 3: Fluorinated Building Blocks
- Summary of the Application : 4-Bromo-2-fluoro-N-methylbenzamide is used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Results or Outcomes : The outcome of using 4-Bromo-2-fluoro-N-methylbenzamide as a fluorinated building block would be the production of various organic compounds, depending on the specific reactions involved .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640781 | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-methylbenzamide | |
CAS RN |
749927-69-3 | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

